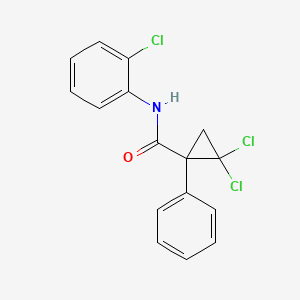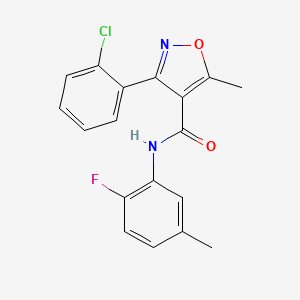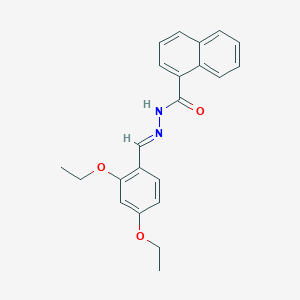
2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide, also known as DCPA, is a chemical compound that has been widely used in scientific research. DCPA is a cyclopropane-containing herbicide that was first synthesized in the 1970s. Since then, it has been used as a tool to study the mechanism of action of herbicides and as a model compound for other cyclopropane-containing compounds.
作用機序
2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide inhibits the activity of ALS, an enzyme that is involved in the biosynthesis of branched-chain amino acids in plants. By inhibiting ALS, 2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide disrupts the production of these amino acids, which are essential for plant growth and development. This leads to the death of the plant.
Biochemical and Physiological Effects:
2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide has been shown to have a range of biochemical and physiological effects on plants. It inhibits the activity of ALS, which leads to the accumulation of toxic intermediates in the biosynthesis of branched-chain amino acids. This can cause oxidative stress and damage to plant cells. 2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide has also been shown to affect the expression of genes involved in stress responses and defense mechanisms in plants.
実験室実験の利点と制限
2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide has several advantages for use in lab experiments. It is a well-characterized compound that is readily available and relatively inexpensive. It is also highly potent, which makes it useful for studying the mechanism of action of herbicides. However, 2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide has some limitations. It is toxic to plants, which can make it difficult to use in experiments involving living organisms. It is also not very soluble in water, which can limit its use in certain types of experiments.
将来の方向性
There are several future directions for research involving 2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide. One area of research is the development of new herbicides that target ALS. 2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide has been used as a model compound for this type of research, and new compounds with improved herbicidal activity and selectivity are being developed. Another area of research is the use of 2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide as a tool to study the metabolism of cyclopropane-containing compounds in plants and animals. Finally, 2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide could be used as a model compound for the development of new drugs that target ALS in human pathogens.
合成法
2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide can be synthesized using a variety of methods. One common method involves reacting 2,2-dichloroacetyl chloride with 2-chloroaniline to form 2,2-dichloro-N-(2-chlorophenyl)acetamide. This intermediate is then reacted with phenylmagnesium bromide to form 2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide.
科学的研究の応用
2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide has been used extensively in scientific research to study the mechanism of action of herbicides. It has been used as a model compound to investigate the interactions between herbicides and their targets, such as the enzyme acetolactate synthase (ALS). 2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide has also been used to study the metabolism of cyclopropane-containing compounds in plants and animals.
特性
IUPAC Name |
2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3NO/c17-12-8-4-5-9-13(12)20-14(21)15(10-16(15,18)19)11-6-2-1-3-7-11/h1-9H,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQQNZSTHWBUBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dichloro-N-(2-chlorophenyl)-1-phenylcyclopropanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dibenzyl-4-[(benzylthio)methyl]benzamide](/img/structure/B5141680.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5141696.png)
![3-{1-[(3-methyl-1H-indol-2-yl)methyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5141701.png)
![N-(3,4-dimethylphenyl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinamine](/img/structure/B5141706.png)
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B5141709.png)
![ethyl 2-[(2-bromobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5141712.png)
![dimethyl 2-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate](/img/structure/B5141713.png)

![[1-(1-benzofuran-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B5141745.png)
![N-cyclopentyl-6-[(2S)-2-isopropyl-4-methyl-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5141746.png)
![N-(2-{[amino(imino)methyl]amino}ethyl)-2-(4-oxo-3,4-dihydro-1-phthalazinyl)acetamide sulfate (2:1)](/img/structure/B5141751.png)
![5,7-dimethyl-2-(3-pyridinyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5141757.png)
![1-phenyl-N-[2-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]cyclopropanecarboxamide](/img/structure/B5141766.png)